![molecular formula C6H8ClN3O B2757335 4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide CAS No. 875163-52-3](/img/structure/B2757335.png)
4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide
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Description
4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.6 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of 4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide consists of 6 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . More detailed structural information may be available in the form of a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide is a solid at room temperature. It has a predicted melting point of 132.42°C and a predicted boiling point of 346.10°C. The density is predicted to be approximately 1.5 g/cm3, and the refractive index is predicted to be n20D 1.62 .Scientific Research Applications
Organic Synthesis Intermediate
As an organic synthesis intermediate, 4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide serves as a building block for creating more complex compounds. Researchers use it to synthesize other chemical entities by incorporating it into reaction pathways. Its reactivity and functional groups make it valuable for constructing diverse organic molecules .
Chemical Reagent
This compound functions as a versatile chemical reagent. It participates in catalytic reactions and various organic transformations, including esterification reactions. Researchers employ it to modify or functionalize other molecules in the laboratory setting. Its reactivity and stability contribute to its usefulness as a reagent .
Preparation of Dyes, Pigments, and Fluorescent Dyes
4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide: plays a role in the preparation of dyes, pigments, and fluorescent dyes. Its chemical properties allow it to be incorporated into chromophores, enhancing color or fluorescence. Researchers use it to create compounds with specific optical properties for applications in imaging, labeling, and detection .
Biological Research
In biological research, this compound finds applications related to proteomics and drug discovery. Scientists study its interactions with proteins, enzymes, and other biomolecules. It may serve as a probe or ligand in binding studies, helping elucidate biological processes. Additionally, its structural features make it interesting for drug design and optimization .
Antimicrobial and Antifungal Properties
While not extensively studied, some derivatives of pyrrole compounds exhibit antimicrobial and antifungal properties. Researchers explore the potential of 4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide as an agent against bacteria, fungi, or other pathogens. Further investigations are needed to fully understand its efficacy and mechanism of action .
Materials Science
Materials scientists investigate the use of pyrrole derivatives in materials development. 4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide may contribute to the synthesis of functional materials, such as conducting polymers or sensors. Its unique structure and reactivity make it an intriguing candidate for designing novel materials .
properties
IUPAC Name |
4-chloro-1-methylpyrrole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-10-3-4(7)2-5(10)6(11)9-8/h2-3H,8H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKRCYMHMAHGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide |
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